

Technical Guide: Systematic IUPAC Nomenclature of 1- Phenylcyclopropanecarbonitrile

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Compound of Interest

Compound Name: *1-Phenylcyclopropanecarbonitrile*

Cat. No.: B1362556

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Abstract

This technical guide provides a comprehensive deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound identified by CAS Number 935-44-4. Moving beyond a simple statement of the name, this document elucidates the hierarchical rules and chemical logic that culminate in the systematic name: 1-Phenylcyclopropane-1-carbonitrile. By detailing the principles of functional group priority, parent structure selection, and locant assignment, this guide serves as an authoritative reference for chemists in research and development, ensuring clarity and precision in scientific communication.

Compound Identification and Core Descriptors

For any rigorous scientific endeavor, unambiguous identification of a chemical entity is paramount. The subject of this guide is a disubstituted cyclopropane derivative with significant applications as an intermediate in organic synthesis.[\[1\]](#)[\[2\]](#) Its fundamental identifiers are summarized below.

Identifier	Value	Source
Definitive IUPAC Name	1-phenylcyclopropane-1-carbonitrile	PubChem, Thermo Fisher Scientific[3][4]
Commonly Used Name	1-Phenylcyclopropanecarbonitrile	Multiple Chemical Suppliers[1][5]
CAS Number	935-44-4	PubChem, Thermo Fisher Scientific[3][4][5]
Molecular Formula	C ₁₀ H ₉ N	PubChem[4]
SMILES	C1CC1(C#N)C2=CC=CC=C2	PubChem[4]
InChI Key	ZHFURHRJUWYDKG-UHFFFAOYSA-N	Thermo Fisher Scientific[3]

(Image Source: PubChem CID 70288)

The Logic of Systematic Nomenclature: A Step-by-Step Deconstruction

The IUPAC system is built on a foundation of hierarchical rules designed to produce a unique and descriptive name for any given structure. The naming of **1-Phenylcyclopropanecarbonitrile** is a clear illustration of this process.

2.1 Pillar 1: The Principle of Priority - Identifying the Principal Functional Group

Organic molecules can contain multiple functional groups. A core principle of IUPAC nomenclature is the assignment of priority to these groups to determine the compound's class and the appropriate suffix for its name.[6][7]

In this molecule, we have two distinct functional elements attached to the cyclopropane ring:

- A nitrile group (-C≡N)

- A phenyl group (-C₆H₅)

According to IUPAC priority rules, the nitrile group is significantly higher in precedence than an alkyl or aryl (phenyl) group.[8][9] The phenyl group is therefore always treated as a substituent. This critical first step dictates that the compound will be named as a nitrile, and its name will end with a suffix indicative of this group.

2.2 Pillar 2: Defining the Parent Structure - The "-carbonitrile" Suffix

Once the principal functional group is identified, the parent hydrocarbon structure to which it is attached must be named. Here, the nitrile group is bonded to a cyclopropane ring.

A crucial rule applies when a nitrile's cyano group (-CN) is attached to a cyclic structure: the suffix "-carbonitrile" is appended to the name of the cycloalkane.[10][11][12] This suffix signifies the entire -C≡N group, and importantly, the carbon atom of the nitrile is not counted as part of the parent ring's numbering system.[11]

Therefore, the base name of the parent structure is cyclopropanecarbonitrile.

2.3 Pillar 3: Locant Assignment - Numbering the Cyclopropane Ring

With the parent structure established, we must assign locants (numbers) to the atoms of the cyclopropane ring to specify the positions of all attached groups.

The rule for cyclic systems is to assign position "1" to the carbon atom bearing the principal functional group.[13][14][15] In this case, the carbon atom of the cyclopropane ring bonded to the "-carbonitrile" group is designated as C1.

2.4 Pillar 4: Assembling the Full Systematic Name

The final step involves identifying the remaining substituents and assembling the full name in the standard format: (Locant)-(Substituent)(Parent Name).

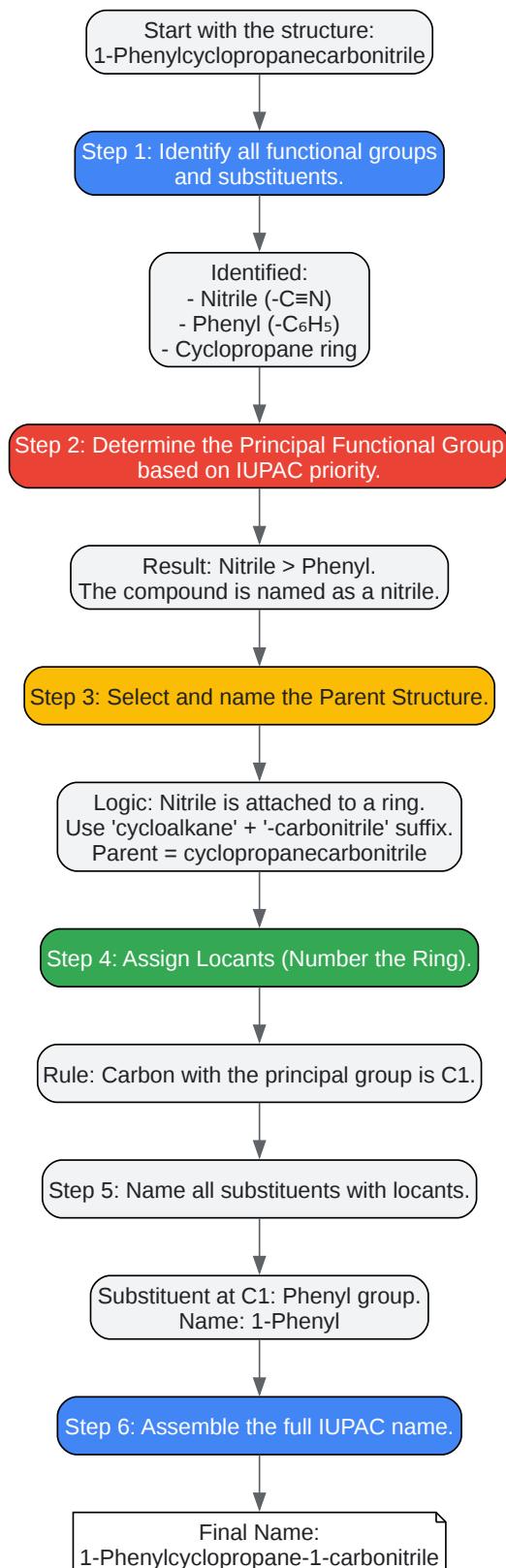
- Principal Group and Parent: As determined, the principal group is on C1, giving us cyclopropanecarbonitrile.
- Substituent: The phenyl group is also attached to the same C1 carbon.
- Assembly: We prefix the parent name with the substituent and its locant.

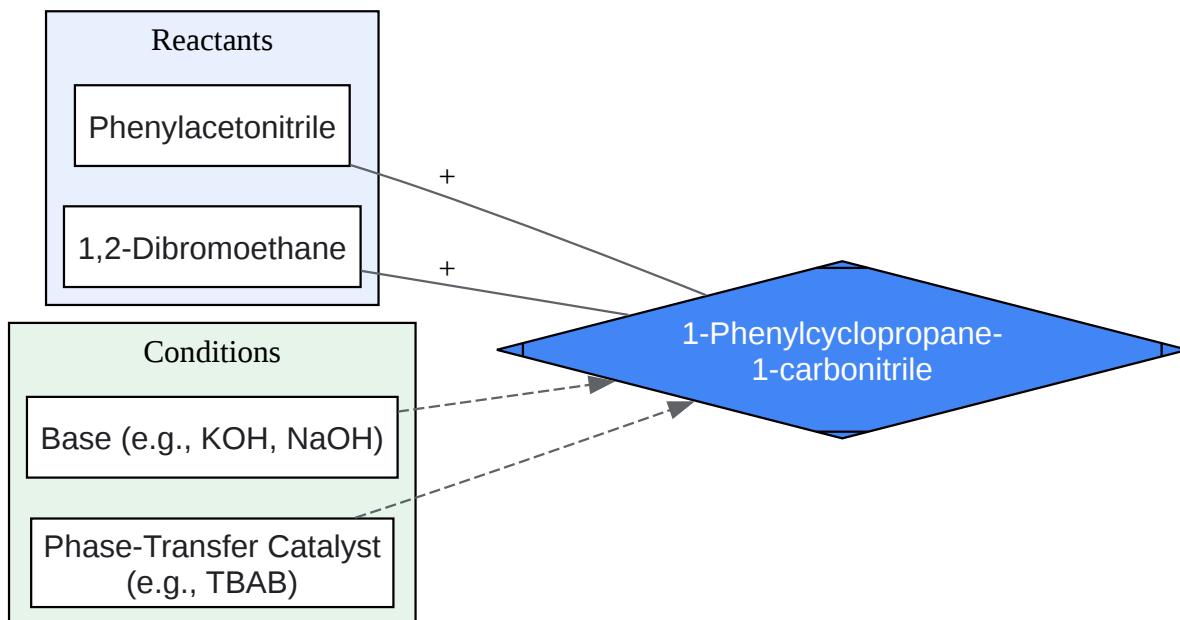
This leads to the definitive name: 1-Phenylcyclopropane-1-carbonitrile.

The locant "-1-" before "carbonitrile" explicitly confirms the attachment point of the principal functional group to the ring, making the name maximally descriptive and unambiguous. While the name **"1-Phenylcyclopropanecarbonitrile"** is commonly used and understood, the inclusion of the second "1" is the most formally correct representation according to systematic principles.

Visualization of the Nomenclature Workflow

To further clarify the logical process, the following workflow diagram illustrates the decision-making steps involved in naming this compound according to IUPAC rules.





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Caption: Generalized synthesis pathway for **1-Phenylcyclopropanecarbonitrile**.

This alkylation reaction first forms a carbanion at the benzylic position of phenylacetonitrile, which then undergoes a nucleophilic substitution with 1,2-dibromoethane, followed by an intramolecular cyclization to form the stable cyclopropane ring. [16][17]

Conclusion

The systematic name 1-Phenylcyclopropane-1-carbonitrile is derived from a logical application of established IUPAC nomenclature rules. By prioritizing the nitrile functional group, correctly identifying the parent cyclic structure with the "-carbonitrile" suffix, and assigning locants based on the principal group, a precise and universally understood descriptor is achieved. This guide serves to reinforce these foundational principles for professionals in the chemical and pharmaceutical sciences.

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